molecular formula C29H20N2Na2O11S2 B1179913 Alizarine Sky Blue 3FG CAS No. 10142-59-3

Alizarine Sky Blue 3FG

Cat. No.: B1179913
CAS No.: 10142-59-3
M. Wt: 682.6 g/mol
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Description

Alizarine Sky Blue 3FG is a synthetic dye belonging to the anthraquinone family. It is known for its vibrant blue color and is used in various applications, including textile dyeing and biological staining. The compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alizarine Sky Blue 3FG typically involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2-hydroxy-5-(3-amino-4-methoxybenzylsulfonyl)benzoic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted into its sodium or ammonium salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Alizarine Sky Blue 3FG undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups present in the compound, resulting in changes to its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxyanthraquinone compounds.

Scientific Research Applications

Alizarine Sky Blue 3FG has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alizarine Sky Blue 3FG involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity. For example, it has been shown to act as an agonist of the aryl hydrocarbon receptor (AHR), leading to the activation of the AHR-CYP1A1 signaling pathway. This interaction can result in changes to gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Alizarin: A red dye with similar anthraquinone structure but different functional groups.

    Purpurin: Another anthraquinone dye with additional hydroxyl groups.

    Anthraquinone: The parent compound of many dyes, including Alizarine Sky Blue 3FG.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. Its vibrant blue color and ability to participate in various chemical reactions make it valuable in multiple applications .

Properties

IUPAC Name

disodium;1-amino-4-[5-[(3-carboxy-4-oxidophenyl)sulfonylmethyl]-2-methoxyanilino]-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O11S2.2Na/c1-42-22-9-6-14(13-43(37,38)15-7-8-21(32)18(11-15)29(35)36)10-19(22)31-20-12-23(44(39,40)41)26(30)25-24(20)27(33)16-4-2-3-5-17(16)28(25)34;;/h2-12,31-32H,13,30H2,1H3,(H,35,36)(H,39,40,41);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNEQVYBQJLBW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)[O-])C(=O)O)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2Na2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10142-59-3
Record name Benzoic acid, 5-[[[3-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-4-methoxyphenyl]methyl]sulfonyl]-2-hydroxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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